Cas no 1105217-82-0 (2-[2-(2-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}acetamido)-1,3-thiazol-4-yl]-N-methylacetamide)
![2-[2-(2-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}acetamido)-1,3-thiazol-4-yl]-N-methylacetamide structure](https://www.kuujia.com/scimg/cas/1105217-82-0x500.png)
2-[2-(2-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}acetamido)-1,3-thiazol-4-yl]-N-methylacetamide Chemical and Physical Properties
Names and Identifiers
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- 2-[2-(2-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}acetamido)-1,3-thiazol-4-yl]-N-methylacetamide
- 1105217-82-0
- F5382-0886
- 2-[2-[[2-[2-(3-chloroanilino)-1,3-thiazol-4-yl]acetyl]amino]-1,3-thiazol-4-yl]-N-methylacetamide
- 2-(2-((3-chlorophenyl)amino)thiazol-4-yl)-N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)acetamide
- SCHEMBL24101406
- VU0643013-1
- AKOS024508250
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- Inchi: 1S/C17H16ClN5O2S2/c1-19-14(24)6-12-8-27-17(22-12)23-15(25)7-13-9-26-16(21-13)20-11-4-2-3-10(18)5-11/h2-5,8-9H,6-7H2,1H3,(H,19,24)(H,20,21)(H,22,23,25)
- InChI Key: MUIJBJSTFOWQKN-UHFFFAOYSA-N
- SMILES: ClC1=CC=CC(=C1)NC1=NC(=CS1)CC(NC1=NC(=CS1)CC(NC)=O)=O
Computed Properties
- Exact Mass: 421.0433948g/mol
- Monoisotopic Mass: 421.0433948g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 27
- Rotatable Bond Count: 7
- Complexity: 530
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 153Ų
2-[2-(2-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}acetamido)-1,3-thiazol-4-yl]-N-methylacetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5382-0886-3mg |
2-[2-(2-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}acetamido)-1,3-thiazol-4-yl]-N-methylacetamide |
1105217-82-0 | 3mg |
$63.0 | 2023-09-10 | ||
Life Chemicals | F5382-0886-5mg |
2-[2-(2-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}acetamido)-1,3-thiazol-4-yl]-N-methylacetamide |
1105217-82-0 | 5mg |
$69.0 | 2023-09-10 | ||
Life Chemicals | F5382-0886-10μmol |
2-[2-(2-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}acetamido)-1,3-thiazol-4-yl]-N-methylacetamide |
1105217-82-0 | 10μmol |
$69.0 | 2023-09-10 | ||
Life Chemicals | F5382-0886-2μmol |
2-[2-(2-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}acetamido)-1,3-thiazol-4-yl]-N-methylacetamide |
1105217-82-0 | 2μmol |
$57.0 | 2023-09-10 | ||
Life Chemicals | F5382-0886-5μmol |
2-[2-(2-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}acetamido)-1,3-thiazol-4-yl]-N-methylacetamide |
1105217-82-0 | 5μmol |
$63.0 | 2023-09-10 | ||
Life Chemicals | F5382-0886-1mg |
2-[2-(2-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}acetamido)-1,3-thiazol-4-yl]-N-methylacetamide |
1105217-82-0 | 1mg |
$54.0 | 2023-09-10 | ||
Life Chemicals | F5382-0886-10mg |
2-[2-(2-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}acetamido)-1,3-thiazol-4-yl]-N-methylacetamide |
1105217-82-0 | 10mg |
$79.0 | 2023-09-10 | ||
Life Chemicals | F5382-0886-2mg |
2-[2-(2-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}acetamido)-1,3-thiazol-4-yl]-N-methylacetamide |
1105217-82-0 | 2mg |
$59.0 | 2023-09-10 | ||
Life Chemicals | F5382-0886-4mg |
2-[2-(2-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}acetamido)-1,3-thiazol-4-yl]-N-methylacetamide |
1105217-82-0 | 4mg |
$66.0 | 2023-09-10 |
2-[2-(2-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}acetamido)-1,3-thiazol-4-yl]-N-methylacetamide Related Literature
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
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Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
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Jennifer Pape,Keri McQuinn,Fraser Hof,J. Scott McIndoe New J. Chem., 2011,35, 1582-1587
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Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
Additional information on 2-[2-(2-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}acetamido)-1,3-thiazol-4-yl]-N-methylacetamide
Comprehensive Analysis of 2-[2-(2-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}acetamido)-1,3-thiazol-4-yl]-N-methylacetamide (CAS 1105217-82-0)
The compound 2-[2-(2-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}acetamido)-1,3-thiazol-4-yl]-N-methylacetamide (CAS 1105217-82-0) is a sophisticated thiazole derivative with significant potential in pharmaceutical and biochemical research. Its intricate molecular structure, featuring dual thiazole rings and a chlorophenyl moiety, positions it as a promising candidate for targeted drug development. Researchers are increasingly focusing on such compounds due to their unique bioactivity profiles, particularly in modulating protein-protein interactions and enzyme inhibition pathways.
Recent studies highlight the growing interest in heterocyclic compounds like this thiazole derivative, especially in the context of precision medicine and small-molecule therapeutics. The presence of both acetamide and chlorophenyl groups enhances its binding affinity to biological targets, making it a subject of intense scrutiny in cancer research and neurodegenerative disease studies. Notably, its CAS 1105217-82-0 identifier has seen a surge in patent filings and academic citations, reflecting its industrial relevance.
From a synthetic chemistry perspective, the compound's multi-thiazole scaffold presents both challenges and opportunities. Its structural complexity requires advanced cross-coupling techniques and protecting group strategies, topics frequently searched by organic chemists in AI-driven literature reviews. The 3-chlorophenyl substitution pattern is particularly noteworthy, as it often correlates with improved pharmacokinetic properties and blood-brain barrier penetration – key considerations in modern drug design.
In computational chemistry circles, 2-[2-(2-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}acetamido)-1,3-thiazol-4-yl]-N-methylacetamide has emerged as a test case for molecular docking simulations. Its rigid yet flexible structure makes it ideal for studying ligand-receptor interactions, a hot topic in AI-assisted drug discovery platforms. Many research teams are investigating its potential as a kinase inhibitor scaffold, given the thiazole ring's known affinity for ATP-binding sites.
The compound's spectral properties (NMR, MS, IR) have become a reference point for similar bis-thiazole derivatives, with its characteristic peaks frequently appearing in spectral databases. Analytical chemists often search for its fragmentation patterns when developing new LC-MS methods for heterocyclic compound analysis. Its stability under various pH conditions makes it particularly interesting for formulation scientists exploring novel drug delivery systems.
Emerging applications in agricultural chemistry have also been reported, with structural analogs showing activity against plant pathogens. While CAS 1105217-82-0 itself hasn't been commercialized for this purpose, its molecular framework inspires new crop protection agents – a rapidly growing sector combining green chemistry principles with sustainable agriculture practices.
From a regulatory standpoint, the compound's structure-activity relationships are being carefully mapped to anticipate potential metabolic pathways and toxicity profiles. These studies contribute valuable data to QSAR models, addressing frequent queries about predictive toxicology in pharmaceutical development. Its N-methylacetamide terminus in particular attracts attention for its influence on membrane permeability and cytochrome P450 interactions.
The scientific community continues to explore derivatives of this bis-thiazole core, with particular focus on modifying the chlorophenyl substituent to optimize target selectivity. Such structure-optimization questions dominate recent medicinal chemistry forums and drug design webinars, reflecting the compound's importance as a lead structure in multiple therapeutic areas.
As research into 2-[2-(2-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}acetamido)-1,3-thiazol-4-yl]-N-methylacetamide progresses, its role in advancing fragment-based drug discovery becomes increasingly apparent. The compound's modular structure allows for systematic exploration of pharmacophore elements, making it a valuable teaching tool in computational chemistry courses and a frequent subject in molecular modeling tutorials.
Looking ahead, the intersection of high-throughput screening data and AI-powered compound optimization suggests exciting possibilities for this chemical entity. Its CAS 1105217-82-0 designation will likely appear in more drug repurposing studies and polypharmacology investigations as researchers uncover its multifaceted biological activities beyond initial therapeutic indications.
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